A Comprehensive Technical Guide to Capecitabine Related Compound G
A Comprehensive Technical Guide to Capecitabine Related Compound G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Capecitabine Related Compound G, a critical impurity in the synthesis and formulation of the widely used chemotherapeutic agent, capecitabine. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established analytical principles, ensuring both scientific rigor and practical application in a drug development context.
Introduction: The Critical Role of Impurity Profiling in Capecitabine Therapy
Capecitabine is an orally administered fluoropyrimidine carbamate that acts as a prodrug to 5-fluorouracil (5-FU), a potent antimetabolite used in the treatment of various cancers. The multi-step enzymatic conversion of capecitabine to 5-FU within the body is a cornerstone of its targeted activity. However, the chemical synthesis of capecitabine is a complex process that can result in the formation of structurally similar impurities.
Regulatory bodies such as the FDA and EMA mandate stringent control over these impurities, as they can impact the safety, efficacy, and stability of the final drug product. Understanding the identity, formation, and analytical characterization of each related substance is therefore not merely a quality control exercise, but a fundamental aspect of ensuring patient safety. Capecitabine Related Compound G is one such specified impurity that requires precise characterization and control.
Unveiling Capecitabine Related Compound G: Identity and Physicochemical Properties
Capecitabine Related Compound G is chemically identified as 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine .[1][2] It is recognized as a significant process-related impurity in the synthesis of capecitabine. Its structure is closely related to the active pharmaceutical ingredient (API), differing by the presence of two acetyl groups at the 2' and 3' positions of the ribose sugar moiety.
The presence of these acetyl groups significantly alters the polarity and chemical properties of the molecule compared to capecitabine, which is a critical factor in the design of effective analytical separation methods.
Structural and Mass Spectrometric Data
Precise mass determination is fundamental to the unequivocal identification of pharmaceutical impurities. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose, providing an exact mass that confirms the elemental composition.
| Parameter | Value | Source |
| Chemical Name | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | [1][3] |
| Synonyms | Capecitabine EP Impurity G, 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate | [2][4] |
| CAS Number | 162204-20-8 | [1][5][6] |
| Molecular Formula | C₁₉H₂₆FN₃O₈ | [1][5][6][7] |
| Molecular Weight (Nominal) | 443.42 g/mol | [1][3][6][7] |
| Exact Mass | 443.17039296 Da | [8] |
This data forms the basis for developing mass spectrometry-based methods for the identification and quantification of this impurity in capecitabine drug substance and product.
Formation Pathway and Relationship to Capecitabine
Capecitabine Related Compound G is typically formed as an intermediate or a by-product during the synthesis of capecitabine. The manufacturing process often involves the protection of hydroxyl groups on the ribose sugar. In this context, the acetyl groups at the 2' and 3' positions serve as protecting groups. Incomplete deacetylation during the final stages of synthesis is the primary pathway leading to the presence of this compound as an impurity.
Caption: Formation pathway of Capecitabine Related Compound G.
Analytical Characterization Protocol: A Validated Approach
The accurate detection and quantification of Capecitabine Related Compound G necessitate a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard approach.
Principle of Separation
The method leverages the difference in polarity between capecitabine and its related compound G. The acetyl groups on compound G make it less polar than capecitabine. Therefore, in a reversed-phase HPLC system, Compound G will have a longer retention time than the more polar capecitabine API.
Step-by-Step HPLC-UV Protocol
This protocol is a representative method and must be validated by the end-user for their specific sample matrix and instrumentation.
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Chromatographic System:
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HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
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Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent).
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Column Temperature: 30°C.
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Detector Wavelength: 240 nm.
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Injection Volume: 10 µL.
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Reagents and Solutions:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Diluent: Acetonitrile:Water (50:50, v/v).
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 25.0 40 60 30.0 40 60 32.0 90 10 | 40.0 | 90 | 10 |
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Sample Preparation:
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Accurately weigh and dissolve the capecitabine sample in the diluent to a final concentration of approximately 1 mg/mL.
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Use a certified reference standard of Capecitabine Related Compound G to prepare a stock solution and perform dilutions for system suitability and quantification.
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System Suitability:
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Inject a solution containing both capecitabine and Capecitabine Related Compound G.
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The resolution between the two peaks should be greater than 2.0.
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The tailing factor for the capecitabine peak should not be more than 1.5.
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Analysis and Quantification:
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Inject the prepared sample solution.
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Identify the peaks based on the retention times obtained from the reference standards.
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Quantify the amount of Capecitabine Related Compound G using the peak area and an external standard method.
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Caption: HPLC-UV workflow for impurity analysis.
Conclusion: Ensuring Drug Quality Through Precise Impurity Control
The rigorous identification and quantification of Capecitabine Related Compound G are indispensable for the development of safe and effective capecitabine drug products. This guide has provided the core physicochemical data, elucidated its synthetic origin, and presented a robust analytical protocol. By integrating these principles, researchers and drug development professionals can establish self-validating systems of quality control that meet global regulatory standards and ultimately safeguard patient health.
References
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PubChem. (n.d.). 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine. National Center for Biotechnology Information. Retrieved from [Link][8]
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Pharmaffiliates. (n.d.). Capecitabine - Impurity G. Retrieved from [Link][1][6]
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Chemfeel. (n.d.). Capecitabine EP Impurity G. Retrieved from [Link][5]
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Veeprho. (n.d.). Capecitabine EP Impurity G | CAS 162204-20-8. Retrieved from [Link][2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemfeel.com [chemfeel.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [precision.fda.gov]
- 8. 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | C19H26FN3O8 | CID 46243729 - PubChem [pubchem.ncbi.nlm.nih.gov]
